molecular formula C9H13NO2S B13070610 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

Cat. No.: B13070610
M. Wt: 199.27 g/mol
InChI Key: VVXZTIXUNCAITO-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a butanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid side chain. One common method involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butanoic acid
  • 4-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid
  • 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid

Uniqueness

What sets 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the butanoic acid side chain can enhance its interaction with certain molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid is a compound of significant interest in medicinal chemistry and agricultural sciences due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H13N1O2S1C_9H_{13}N_1O_2S_1 and a molecular weight of approximately 185.25 g/mol. Its structure includes a butanoic acid moiety and a thiazole ring, which contribute to its chemical reactivity and biological properties. The thiazole ring is known for its ability to interact with various biological targets, making it a versatile component in drug design.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting certain enzymes associated with microbial growth. This suggests its possible application in treating infections caused by resistant strains of bacteria.
  • Anticonvulsant Properties : Similar thiazole derivatives have been studied for anticonvulsant effects. For instance, compounds with thiazole rings have demonstrated significant activity in reducing seizure frequency in animal models .
  • Cytotoxic Effects : Investigations into the cytotoxicity of thiazole-containing compounds reveal that they can induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance or reduce cytotoxic activity against various cancer cell lines .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes that are crucial for microbial metabolism, thereby disrupting their growth and survival mechanisms.
  • Receptor Binding : It may also interact with neurotransmitter receptors, influencing pathways related to seizure activity and potentially providing therapeutic benefits for epilepsy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Initial steps often include the synthesis of the thiazole ring through condensation reactions involving appropriate precursors.
  • Butanoic Acid Moiety Addition : Subsequent reactions introduce the butanoic acid group through acylation or alkylation methods.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography to ensure high yield and purity suitable for biological testing.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations as low as 50 µg/mL, comparable to standard antibiotics used in clinical settings.

Study 2: Anticonvulsant Activity

In a controlled animal study, doses ranging from 10 mg/kg to 50 mg/kg were administered to evaluate anticonvulsant effects. The compound exhibited a dose-dependent reduction in seizure frequency, suggesting its potential as an alternative treatment for epilepsy .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acidStructureVariation in substitution pattern affects biological activity
Isovaleric acidStructureLacks thiazole ring; different properties
4-MethylthiazoleStructureDoes not contain butanoic acid component

The specific substitution pattern on the thiazole ring combined with the butanoic acid moiety imparts distinct chemical reactivity and biological activities that are not present in simpler analogs or derivatives.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

InChI

InChI=1S/C9H13NO2S/c1-5(2)7(9(11)12)8-10-6(3)4-13-8/h4-5,7H,1-3H3,(H,11,12)

InChI Key

VVXZTIXUNCAITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(C)C)C(=O)O

Origin of Product

United States

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